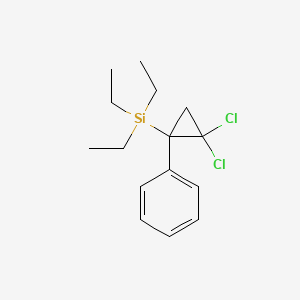
Ethenyl(3-isocyanatopropyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl(3-isocyanatopropyl)dimethylsilane is a specialized organosilicon compound characterized by its unique structural properties. This compound contains a vinyl group (ethenyl), an isocyanate group, and a dimethylsilyl group, making it highly reactive and versatile in various chemical applications. The presence of both silicon and isocyanate functionalities allows it to participate in a wide range of chemical reactions, making it valuable in material science, coatings, adhesives, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(3-isocyanatopropyl)dimethylsilane typically involves a multi-step process. One common method includes the reaction of a suitable silane precursor with an alkyl isocyanate. The process requires precise control over reaction conditions such as temperature and pressure, as well as the use of specific catalysts to promote the reaction without decomposing the intermediate products .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical engineering techniques. The process may include vacuum rectification and the use of specialized reaction devices to ensure high conversion rates and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethenyl(3-isocyanatopropyl)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the isocyanate group.
Substitution: The vinyl group allows for substitution reactions, where other functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions often require catalysts and controlled environments to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include urethanes and urea derivatives, which are crucial for applications in polymers and coatings .
Scientific Research Applications
Ethenyl(3-isocyanatopropyl)dimethylsilane has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a coupling agent in various chemical reactions.
Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Utilized in drug delivery systems and in the formulation of medical adhesives.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants due to its reactive nature and ability to form durable bonds
Mechanism of Action
The mechanism of action of Ethenyl(3-isocyanatopropyl)dimethylsilane involves its reactivity with nucleophiles, particularly amines and alcohols. The isocyanate group reacts with these nucleophiles to form urethanes and urea derivatives. The vinyl group allows for polymerization and cross-linking reactions, enhancing the material properties of the final products .
Comparison with Similar Compounds
Similar Compounds
- (3-Isocyanatopropyl)triethoxysilane
- (3-Isocyanatopropyl)trimethoxysilane
- Silane, (3-isocyanatopropyl)dimethoxymethyl
Uniqueness
Ethenyl(3-isocyanatopropyl)dimethylsilane is unique due to the presence of the vinyl group, which provides additional reactivity and versatility compared to similar compounds. This allows for a broader range of applications, particularly in the development of advanced materials and high-performance coatings .
Properties
CAS No. |
113979-34-3 |
|---|---|
Molecular Formula |
C8H15NOSi |
Molecular Weight |
169.30 g/mol |
IUPAC Name |
ethenyl-(3-isocyanatopropyl)-dimethylsilane |
InChI |
InChI=1S/C8H15NOSi/c1-4-11(2,3)7-5-6-9-8-10/h4H,1,5-7H2,2-3H3 |
InChI Key |
XRXIKQFXGKOGFO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCN=C=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)




![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)






